(4-Nitrophenyl)methanesulfonohydrazide
Overview
Description
(4-Nitrophenyl)methanesulfonohydrazide is a chemical compound with the molecular formula C7H9N3O4S and a molecular weight of 231.23 g/mol It is characterized by the presence of a nitrophenyl group attached to a methanesulfonohydrazide moiety
Mechanism of Action
Target of Action
It is known that sulfonamides generally target bacterial enzymes, inhibiting their function and thus preventing bacterial growth .
Mode of Action
It is known that 4-nitrophenol, a related compound, is used in catalytic reduction reactions
Biochemical Pathways
It is known that 4-nitrophenol is involved in catalytic reduction reactions . This suggests that (4-Nitrophenyl)methanesulfonohydrazide might affect similar biochemical pathways, but more research is needed to confirm this.
Result of Action
It is known that sulfonamides generally inhibit bacterial enzymes, preventing bacterial growth
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)methanesulfonohydrazide typically involves the reaction of 4-nitrobenzaldehyde with methanesulfonohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental regulations. Industrial production methods are designed to ensure consistent quality and high efficiency while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(4-Nitrophenyl)methanesulfonohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of (4-aminophenyl)methanesulfonohydrazide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include reducing agents such as sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, reduction reactions typically yield (4-aminophenyl)methanesulfonohydrazide, while oxidation reactions produce sulfonic acid derivatives.
Scientific Research Applications
(4-Nitrophenyl)methanesulfonohydrazide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, including the preparation of hydrazones and other nitrogen-containing compounds.
Biology: The compound is employed in biochemical assays and studies involving enzyme inhibition and protein modification.
Medicine: Research into potential therapeutic applications of this compound includes its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
(4-Nitrophenyl)hydrazine: Similar in structure but lacks the methanesulfonyl group.
(4-Nitrophenyl)methanesulfonamide: Contains a sulfonamide group instead of a sulfonohydrazide group.
(4-Nitrophenyl)methanesulfonic acid: The sulfonic acid derivative of the compound.
Uniqueness
(4-Nitrophenyl)methanesulfonohydrazide is unique due to the presence of both a nitrophenyl group and a methanesulfonohydrazide moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(4-nitrophenyl)methanesulfonohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4S/c8-9-15(13,14)5-6-1-3-7(4-2-6)10(11)12/h1-4,9H,5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHCWYWHOLSFGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)NN)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.